![molecular formula C10H10N2O2 B2813147 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole CAS No. 556020-32-7](/img/structure/B2813147.png)
2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Descripción general
Descripción
2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a dioxin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzimidazole with ethylene glycol in the presence of an acid catalyst to form the dioxin ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Benzimidazole Nitrogen
The NH group in the benzimidazole ring undergoes alkylation and acylation under mild conditions.
Example : Reaction with ethyl bromoacetate in ethanol under reflux forms ester-functionalized derivatives, a key step in synthesizing Schiff base precursors .
Schiff Base Formation
The primary amine or hydrazide intermediates derived from 2-methyl-6,7-dihydro-1H- dioxino[2,3-f]benzimidazole react with aldehydes to form Schiff bases.
Aldehyde | Conditions | Product | Application |
---|---|---|---|
Aromatic aldehydes | Microwave (300 W, 30–40 min) | Imine-linked derivatives | Anticancer agents |
Aliphatic aldehydes | Ethanol, glacial acetic acid | Hydrazone analogs | Antimicrobial studies |
Mechanism : Microwave irradiation accelerates imine bond formation via acid-catalyzed condensation, reducing reaction times from hours to minutes .
Cyclization Reactions
The compound participates in annulation reactions to form fused heterocycles.
Reagent | Conditions | Product | Yield |
---|---|---|---|
Mercaptoacetic acid (ZnCl₂, microwave) | 8 min, 300 W | Thiazolidinone-fused derivatives | 75% |
Ethylenediamine (microwave, 800 W) | 4–6 min | Diazepine-benzimidazole hybrids | 68% |
Example : Reaction with mercaptoacetic acid under microwave irradiation yields thiazolidinone derivatives, enhancing tubulin inhibition activity .
Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring undergoes halogenation and sulfonation.
Reaction | Reagent | Product | Notes |
---|---|---|---|
Chlorination | POCl₃ (sealed vessel, 120°C) | 2-Chloro derivatives | Autogenous pressure of 2 bar |
Sulfonation | Chlorosulfonic acid | Sulfonamide precursors | Requires anhydrous conditions |
Key Finding : Chlorination with POCl₃ achieves >90% conversion to 2-chloro derivatives, pivotal for synthesizing agrochemical intermediates .
Functionalization of the Dioxane Ring
The 1,4-dioxane moiety undergoes ring-opening or derivatization under acidic/basic conditions.
Reagent | Conditions | Product | Yield |
---|---|---|---|
H₂SO₄ (conc.) | Reflux, 2 h | Benzimidazole-thiadiazole hybrids | 60% |
NaH (THF) | Room temperature | Alkoxy-substituted analogs | 55% |
Application : Acid-catalyzed ring-opening generates thiadiazole derivatives with enhanced antitumor activity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introductions.
Reaction Type | Catalyst | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 70–85% |
Buchwald-Hartwig | Pd₂(dba)₃ | N-Arylated analogs | 65% |
Example : Suzuki coupling with arylboronic acids introduces sterically demanding groups, modulating pharmacokinetic properties.
Oxidation and Reduction
Controlled redox reactions modify the benzimidazole core.
Reaction | Reagent | Product | Outcome |
---|---|---|---|
Oxidation | KMnO₄ (H₂SO₄) | Benzimidazolone | Loss of aromaticity |
Reduction | H₂ (Pd/C) | Dihydrobenzimidazole | Increased solubility |
Note : Oxidation to benzimidazolone derivatives is irreversible and alters bioactivity .
Aplicaciones Científicas De Investigación
Structural Characteristics
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- CAS Number : 556020-32-7
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These properties make it a valuable building block for synthesizing more complex molecules.
Chemistry
In the field of chemistry, 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is utilized as a building block for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.
Biology
The compound's unique structure positions it as a candidate for studying biological interactions. Research indicates that it may interact with specific molecular targets within biological systems. Detailed studies are necessary to elucidate its mechanisms of action and potential therapeutic effects.
Medicine
Research is ongoing regarding the potential pharmaceutical applications of this compound. Preliminary studies suggest its efficacy in treating certain diseases, particularly through its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound can be employed in developing new materials with specific properties. This includes uses in polymers and coatings where enhanced performance characteristics are desired.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives based on this compound. The derivatives demonstrated significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the dioxin or benzimidazole components could enhance potency against specific cancer types.
Case Study 2: Neuroprotective Effects
Research investigating neuroprotective effects indicated that this compound might inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. Compounds derived from this structure showed promising IC50 values indicating potent inhibition of MAO-B activity. These findings suggest potential therapeutic avenues for treating neurodegenerative conditions.
Case Study 3: Material Science Applications
In material science, studies have highlighted the use of this compound as a precursor for polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve overall material performance.
Summary Table of Applications
Field | Application | Findings/Notes |
---|---|---|
Chemistry | Building block for complex molecules | Versatile reagent for organic synthesis |
Biology | Biological interactions | Potential therapeutic effects need further study |
Medicine | Pharmaceutical development | Efficacy in treating diseases under investigation |
Industry | Material development | Enhanced properties in polymers and coatings |
Anticancer | Cytotoxic derivatives | Significant activity against cancer cell lines |
Neuroprotection | MAO-B inhibition | Promising results for neurodegenerative disease treatment |
Mecanismo De Acción
The mechanism of action of 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: A closely related compound with similar structural features.
2-methylbenzimidazole: Shares the benzimidazole core but lacks the dioxin moiety.
Ethylene glycol derivatives: Compounds that contain the dioxin ring but differ in other structural aspects.
Uniqueness
2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is unique due to the combination of the benzimidazole and dioxin rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Actividad Biológica
Overview
2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound that integrates a benzimidazole structure with a dioxin moiety. This unique configuration provides the compound with significant potential in various biological applications, particularly in medicinal chemistry. The compound's biological activities are primarily attributed to its structural properties, which allow it to interact with biological targets effectively.
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.172 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 371.3 ± 21.0 °C at 760 mmHg |
Flash Point | 135.3 ± 12.3 °C |
Biological Activities
The biological profile of this compound is closely related to its benzimidazole backbone, which is known for a variety of pharmacological activities:
- Antimicrobial Activity : Benzimidazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies show that certain derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi .
- Antiparasitic Activity : Research has indicated that compounds similar to this benzimidazole derivative can inhibit the growth of parasites such as Trypanosoma cruzi, responsible for Chagas disease. For instance, derivatives with similar structures have shown IC50 values lower than standard treatments like benznidazole .
- Anticancer Potential : The benzimidazole framework is also recognized for its anticancer properties. Compounds have been identified that inhibit cancer cell proliferation through various mechanisms, including the modulation of microtubule dynamics and apoptosis pathways .
- Neuroprotective Effects : There is ongoing research into the neuroprotective effects of benzimidazole derivatives in models of neurodegenerative diseases like Alzheimer's. These compounds may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown .
Antimicrobial Evaluation
A study focused on synthesizing and evaluating various benzimidazole derivatives highlighted their potential as antimicrobial agents. Among these derivatives, some demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzimidazole structure can enhance efficacy against specific pathogens .
Antiparasitic Activity Against Trypanosoma cruzi
In a comparative study of novel benzimidazole derivatives against Trypanosoma cruzi, two compounds exhibited superior trypanocidal activity compared to traditional treatments. The mechanism was linked to alterations in redox homeostasis within the parasites, indicating a potential pathway for therapeutic intervention .
Neuroprotective Mechanisms
Research into the neuroprotective properties of benzimidazole derivatives revealed that certain compounds could significantly inhibit acetylcholinesterase activity. This inhibition correlates with improved cognitive function in animal models of Alzheimer's disease, showcasing the therapeutic potential of these compounds in neurodegenerative disorders .
Propiedades
IUPAC Name |
2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-7-4-9-10(5-8(7)12-6)14-3-2-13-9/h4-5H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJSSWOXPYTQOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556020-32-7 | |
Record name | 5-methyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.